molecular formula C4H12BrN B7801147 Diethylammonium bromide

Diethylammonium bromide

Cat. No.: B7801147
M. Wt: 154.05 g/mol
InChI Key: AATGHKSFEUVOPF-UHFFFAOYSA-N
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Description

Diethylammonium bromide is an organic compound with the chemical formula C₄H₁₂NBr. It is a colorless crystalline or powdery solid with a characteristic amine odor. This compound is primarily used in organic synthesis and as a precursor in the preparation of other chemical compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethylammonium bromide can be synthesized through the reaction of diethylamine with hydrobromic acid. The reaction is typically carried out in an aqueous solution, where diethylamine reacts with hydrobromic acid to form this compound and water: [ (C_2H_5)_2NH + HBr \rightarrow (C_2H_5)_2NH_2+Br- ]

Industrial Production Methods

In industrial settings, the production of this compound involves the same basic reaction but on a larger scale. The process is optimized for higher yields and purity, often involving controlled temperatures and concentrations of reactants to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

Diethylammonium bromide primarily undergoes nucleophilic substitution reactions. It can react with various nucleophiles to form different products. For example, it can react with alkyl halides to form quaternary ammonium salts: [ (C_2H_5)_2NH_2+Br- + RX \rightarrow (C_2H_5)_2NR+Br- + HX ]

Common Reagents and Conditions

Common reagents used in reactions with this compound include alkyl halides, ammonia, and other amines. The reactions are typically carried out in polar solvents such as ethanol or water, and may require heating to proceed efficiently .

Major Products Formed

The major products formed from reactions involving this compound include secondary and tertiary amines, as well as quaternary ammonium salts. These products are often used as intermediates in the synthesis of more complex organic compounds .

Mechanism of Action

The mechanism of action of diethylammonium bromide involves its role as a nucleophile in substitution reactions. The diethylammonium ion can donate a pair of electrons to an electrophile, facilitating the formation of new chemical bonds. This nucleophilic behavior is central to its reactivity and applications in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

    Dimethylammonium bromide: Similar in structure but with methyl groups instead of ethyl groups.

    Triethylammonium bromide: Contains three ethyl groups attached to the nitrogen atom.

    Tetraethylammonium bromide: Contains four ethyl groups attached to the nitrogen atom.

Uniqueness

Diethylammonium bromide is unique due to its specific balance of reactivity and stability. It is more reactive than dimethylammonium bromide due to the larger ethyl groups, but less sterically hindered than triethylammonium and tetraethylammonium bromides, making it a versatile reagent in organic synthesis .

Properties

IUPAC Name

diethylazanium;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11N.BrH/c1-3-5-4-2;/h5H,3-4H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AATGHKSFEUVOPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[NH2+]CC.[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

109-89-7 (Parent)
Record name Diethylammonium bromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006274120
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

154.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6274-12-0
Record name Ethanamine, N-ethyl-, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6274-12-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diethylammonium bromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006274120
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diethylammonium bromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.879
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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